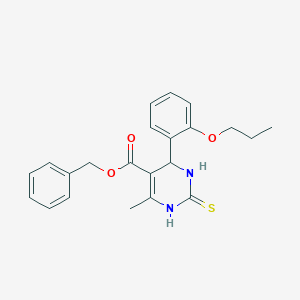
BENZYL 6-METHYL-4-(2-PROPOXYPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BENZYL 6-METHYL-4-(2-PROPOXYPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a molecular formula of C22H24N2O3S . This compound belongs to the class of tetrahydropyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry.
准备方法
The synthesis of BENZYL 6-METHYL-4-(2-PROPOXYPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
科学研究应用
BENZYL 6-METHYL-4-(2-PROPOXYPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, altering their function. The benzyl and propoxyphenyl groups may enhance the compound’s binding affinity and specificity for its targets .
相似化合物的比较
Similar compounds include other tetrahydropyrimidines and their derivatives, such as pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one . BENZYL 6-METHYL-4-(2-PROPOXYPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C22H24N2O3S |
|---|---|
分子量 |
396.5g/mol |
IUPAC 名称 |
benzyl 6-methyl-4-(2-propoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H24N2O3S/c1-3-13-26-18-12-8-7-11-17(18)20-19(15(2)23-22(28)24-20)21(25)27-14-16-9-5-4-6-10-16/h4-12,20H,3,13-14H2,1-2H3,(H2,23,24,28) |
InChI 键 |
BVXXNFYLFRFMQZ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C2C(=C(NC(=S)N2)C)C(=O)OCC3=CC=CC=C3 |
规范 SMILES |
CCCOC1=CC=CC=C1C2C(=C(NC(=S)N2)C)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


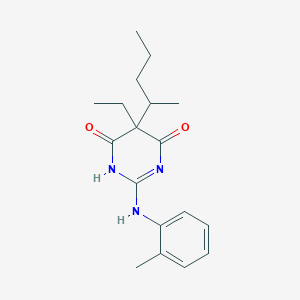
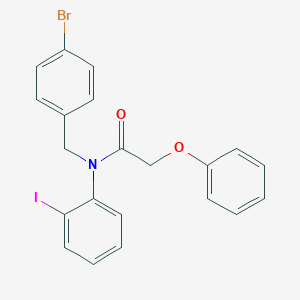
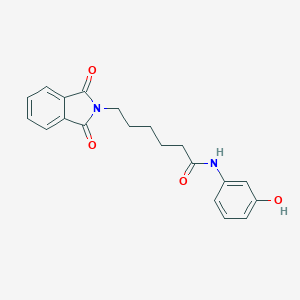
![2-phenyl-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]acetamide](/img/structure/B412532.png)

![4-nitro-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B412534.png)
![4-methoxy-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B412535.png)
![4-nitro-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B412536.png)
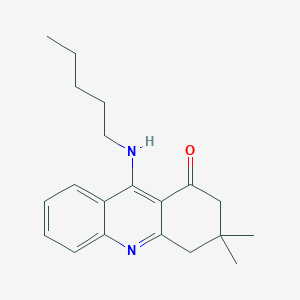
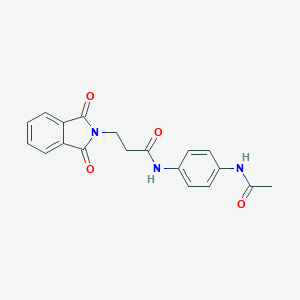
![2-nitro-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B412540.png)
![3-chloro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide](/img/structure/B412541.png)
![3-[5-bromo-2-(ethylamino)phenyl]-1H-benzo[g]quinoxalin-2-one](/img/structure/B412543.png)
![3-[(3-Bromoanilino)methyl]-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B412548.png)
